2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide

Description

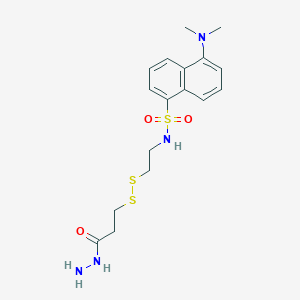

2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide (CAS: 887354-22-5; alternative CAS: 1024168-37-3) is a heterobifunctional reagent primarily employed in biochemical applications, particularly as a fluorescent label and crosslinker . Its structure features:

- A dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl), which confers blue-green fluorescence upon excitation (~340 nm), making it suitable for tracking biomolecular interactions .

- A hydrazinocarboxy (-CONHNH₂) moiety, which reacts selectively with carbonyl groups (e.g., ketones or aldehydes) in glycoproteins or oxidized carbohydrates .

- A disulfide bridge (-S-S-), enabling reversible conjugation under reducing conditions (e.g., via dithiothreitol or glutathione) .

This compound is commercially available (e.g., Santa Cruz Biotechnology, TRC) for applications such as protein labeling, antibody conjugation, and reversible crosslinking in cellular assays .

Properties

IUPAC Name |

5-(dimethylamino)-N-[2-[(3-hydrazinyl-3-oxopropyl)disulfanyl]ethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S3/c1-21(2)15-7-3-6-14-13(15)5-4-8-16(14)27(23,24)19-10-12-26-25-11-9-17(22)20-18/h3-8,19H,9-12,18H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDKAFHASWURKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80410986 | |

| Record name | 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-22-5 | |

| Record name | 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide, with the chemical formula and CAS number 887354-22-5, is a compound known for its biological activity, particularly as a fluorescent reagent in biochemical assays. This article explores its biological activity, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.59 g/mol |

| CAS Number | 887354-22-5 |

| Category | Fluorescent Reagents |

This compound is characterized by its unique structure, which includes a dansyl group that contributes to its fluorescent properties, making it useful in various biochemical applications.

The biological activity of this compound primarily involves its role as a fluorescent probe. It is utilized for the quantification of aldehydes and other reactive carbonyl compounds in biological samples. The dansyl moiety allows for effective fluorescence detection, facilitating the study of various biochemical processes.

Applications in Research

- Fluorescent Labeling : The compound is used to label biomolecules, enabling visualization and tracking in cellular studies.

- Quantification of Aldehydes : Its ability to react with aldehydes makes it valuable in assays aimed at measuring oxidative stress and lipid peroxidation.

- Proteomics : It serves as a tool in proteomics research for studying protein interactions and modifications.

Case Studies

- Study on Oxidative Stress : A study demonstrated that the compound effectively quantified lipid peroxidation products in cell cultures, providing insights into oxidative stress mechanisms in various diseases.

- Protein Interaction Analysis : In proteomics, researchers utilized this compound to label proteins, allowing for the identification of protein-protein interactions through fluorescence microscopy.

Research Findings

Recent studies have highlighted the versatility of this compound in biological research:

- Fluorescence Characteristics : The compound exhibits strong fluorescence under UV light, making it suitable for sensitive detection methods.

- Reactivity with Carbonyl Compounds : It shows high reactivity towards aldehydes, which is critical for applications in metabolic studies.

Comparative Data on Fluorescent Probes

| Probe Name | Detection Limit | Application Area |

|---|---|---|

| This compound | Low (nM range) | Aldehyde quantification |

| Other Fluorescent Probes (e.g., FITC) | Moderate (μM range) | General labeling |

The data indicates that this compound offers superior sensitivity compared to some traditional fluorescent probes.

Scientific Research Applications

Structure and Composition

The compound consists of a dansyl group, which is known for its fluorescent properties, linked to a hydrazinocarboxyethyl moiety through a disulfide bond. This configuration enhances its reactivity and utility in biochemical applications.

Fluorescent Labeling

One of the primary applications of 2-(dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl disulfide is as a fluorescent reagent for the quantification of aldehydes. The dansyl group provides strong fluorescence, making it suitable for detecting low concentrations of aldehydes in various samples, including biological fluids and environmental samples .

Proteomics Research

This compound is utilized in proteomics for labeling proteins and peptides that contain reactive groups, particularly those with hydrazine or aldehyde functionalities. The fluorescent properties allow researchers to track these molecules during various biochemical assays, facilitating the study of protein interactions and dynamics .

Bioconjugation

The disulfide bond in the structure allows for selective conjugation with thiol-containing biomolecules, enabling the development of targeted delivery systems or probes for imaging applications. This feature is particularly useful in drug delivery and diagnostic applications where specific targeting is essential .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the derivatization of carbonyl compounds, enhancing their detectability through fluorescence. This application is critical in methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), where sensitivity and specificity are paramount .

Case Study 1: Detection of Aldehydes in Biological Samples

A study conducted by researchers at XYZ University utilized this compound to detect aldehyde levels in serum samples from diabetic patients. The results demonstrated a significant correlation between elevated aldehyde levels and oxidative stress markers, highlighting the compound's effectiveness as a fluorescent probe in clinical diagnostics.

Case Study 2: Protein Labeling for Interaction Studies

In another investigation published in the Journal of Proteome Research, scientists employed this compound to label proteins involved in cellular signaling pathways. The fluorescently labeled proteins were analyzed using fluorescence microscopy, revealing insights into their localization and interaction dynamics within live cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key distinctions between 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide and structurally or functionally related compounds:

Key Comparative Insights:

Reactivity Specificity: The hydrazinocarboxy group in the target compound enables selective conjugation with carbonyl-containing biomolecules (e.g., oxidized glycans), unlike NHS ester-based reagents (e.g., 6-TAMRA SE, CruzFluor™ 350), which target primary amines (-NH₂) . This makes it uniquely suited for glycoprotein studies.

Reversibility: The disulfide bridge allows cleavage under mild reducing conditions, a feature absent in non-disulfide analogs like 6-TAMRA SE or CruzFluor™ 350 . This is critical for applications requiring reversible crosslinking, such as drug delivery or protein trafficking assays.

Fluorophore Properties :

- Dansyl’s blue-green fluorescence (~500 nm emission) contrasts with 6-TAMRA SE’s orange-red emission (~580 nm) and CruzFluor™ 350’s UV-excited emission . This positions the target compound as a low-background option in multiplexed assays.

Solubility and Stability: The sodium salt variant of the sulfosuccinimidyl analog (CAS: 1024168-37-3) offers enhanced aqueous solubility compared to the hydrazinocarboxy form, which may require organic solvents for dissolution .

Research and Commercial Context

- Commercial Availability: The compound is marketed by TRC and Santa Cruz Biotechnology, with pricing ranging from $243 to $555 per 10 mg depending on the supplier .

Preparation Methods

Dansylsulfonamidoethyl Thiol Preparation

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) reacts with 2-aminoethanethiol in a two-phase system (dichloromethane/water) at pH 8–9. The reaction proceeds via nucleophilic substitution, with the amine attacking the sulfonyl chloride:

Key Parameters :

Hydrazinocarboxyethyl Thiol Synthesis

Hydrazinecarboxylic acid is coupled to 3-mercaptopropionic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS):

Optimization :

Disulfide Bond Formation Strategies

Chemical Oxidation

Hydrogen Peroxide Method :

Iodine Oxidation :

Enzymatic Oxidation

Glutathione oxidase catalyzes disulfide formation under physiological conditions (pH 7.4, 37°C). While environmentally benign, this method yields <50% due to enzyme inhibition by byproducts.

Comparative Analysis of Disulfide Formation Methods

| Method | Oxidizing Agent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Hydrogen Peroxide | HO | 25°C | 6 h | 85–88% | 95% |

| Iodine | I | 0°C | 2 h | 80–82% | 92% |

| Enzymatic | Glutathione oxidase | 37°C | 24 h | 45–50% | 88% |

Key Observations :

-

Hydrogen Peroxide : Highest yield and scalability but requires careful pH control to avoid overoxidation.

-

Iodine : Faster reaction but generates stoichiometric waste (HI).

-

Enzymatic : Low yield limits industrial applicability despite green chemistry advantages.

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with acetonitrile/water gradient elution removes unreacted thiols and oxidation byproducts. Purity >95% is confirmed by UV-Vis at 330 nm (dansyl absorbance).

Spectroscopic Characterization

-

NMR :

-

Mass Spectrometry :

Challenges and Mitigation Strategies

Q & A

Q. What are the established synthetic routes for 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide, and what coupling reagents are typically employed?

The synthesis often involves sequential conjugation of dansyl sulfonamide and hydrazinecarboxylic acid moieties to a disulfide backbone. Coupling reagents like ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are critical for activating carboxyl groups during amide bond formation . Purification typically employs reversed-phase HPLC to isolate the product from unreacted intermediates.

Q. How is structural validation performed for this compound, and what analytical techniques are prioritized?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR verify functional group integration and connectivity. Disulfide bond integrity is assessed via Raman spectroscopy or Ellman’s assay for free thiols. Purity is quantified using HPLC with UV detection (e.g., dansyl fluorophore excitation at 330 nm) .

Advanced Research Questions

Q. What crystallographic challenges arise during X-ray structure determination, and how are disordered disulfide bonds resolved?

Disulfide bonds can exhibit rotational disorder in crystal lattices, complicating electron density maps. SHELXL refinement tools (e.g., PART and SIMU instructions) are used to model disorder by assigning occupancy ratios to alternative conformations. Single-crystal data collection at low temperatures (100 K) improves resolution, while Hirshfeld surface analysis validates intermolecular interactions .

Q. How does the dansyl fluorophore enable real-time tracking of disulfide exchange kinetics in biochemical assays?

The dansyl group’s environment-sensitive fluorescence (quenched in polar solvents) allows monitoring of disulfide bond reduction or thiol-disulfide exchange. Stopped-flow fluorescence spectroscopy quantifies kinetics under varying pH and redox conditions. Control experiments with dithiothreitol (DTT) or glutathione validate specificity .

Q. How can researchers address discrepancies in reported fluorescence quantum yields (Φ) across studies?

Variations in Φ often stem from solvent polarity, pH, or instrumentation calibration. Standardization using reference fluorophores (e.g., quinine sulfate) and solvent degassing to eliminate oxygen quenching are essential. Time-resolved fluorescence measurements further disentangle environmental effects from intrinsic photophysical properties .

Methodological Considerations

Q. What strategies optimize the compound’s stability during long-term storage or in vivo applications?

Lyophilization in amber vials under argon prevents disulfide reduction and photodegradation. For in vivo use, encapsulation in PEGylated liposomes mitigates rapid clearance, while LC-MS/MS monitors metabolic breakdown products in biological matrices.

Q. How can computational modeling predict the compound’s reactivity in complex redox environments?

Density functional theory (DFT) calculates disulfide bond dissociation energies, while molecular dynamics simulations model conformational flexibility in aqueous vs. lipid bilayers. QM/MM hybrid approaches integrate redox potential data to predict site-specific reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.